molecular formula C14H15NO3 B15095979 3-Quinolinecarboxylic acid, 1-ethyl-1,4-dihydro-7,8-dimethyl-4-oxo- CAS No. 53164-37-7

3-Quinolinecarboxylic acid, 1-ethyl-1,4-dihydro-7,8-dimethyl-4-oxo-

Cat. No.: B15095979
CAS No.: 53164-37-7
M. Wt: 245.27 g/mol
InChI Key: JIFGQIIVIYHKJH-UHFFFAOYSA-N
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Description

3-Quinolinecarboxylic acid, 1-ethyl-1,4-dihydro-7,8-dimethyl-4-oxo-: is a synthetic compound belonging to the quinolone family This compound is characterized by its quinoline core structure, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Quinolinecarboxylic acid, 1-ethyl-1,4-dihydro-7,8-dimethyl-4-oxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of aniline derivatives with β-ketoesters, followed by cyclization and subsequent functional group modifications to introduce the desired substituents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the ethyl or dimethyl groups may be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s chemical properties.

    Substitution: The compound can participate in substitution reactions, where one of the substituents is replaced by another functional group, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like chlorine or bromine, often in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology: In biological research, the compound may be used to study enzyme interactions and inhibition, particularly those involving DNA gyrase and topoisomerase IV.

Industry: In the industrial sector, the compound can be used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The compound exerts its effects primarily by interacting with bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for the transcription and replication of bacterial DNA. By inhibiting these enzymes, the compound prevents DNA replication and transcription, leading to bacterial cell death. This mechanism is similar to that of other quinolone antibiotics.

Comparison with Similar Compounds

    Pefloxacin: A fluoroquinolone antibiotic with a similar core structure but different substituents.

    Norfloxacin: Another fluoroquinolone with variations in the substituent groups.

    Ciprofloxacin: A widely used fluoroquinolone with a similar mechanism of action.

Uniqueness: 3-Quinolinecarboxylic acid, 1-ethyl-1,4-dihydro-7,8-dimethyl-4-oxo- is unique due to its specific substituents, which may confer distinct chemical and biological properties. Its dimethyl and ethyl groups, along with the oxo functionality, differentiate it from other quinolones and may influence its reactivity and interaction with biological targets.

Biological Activity

3-Quinolinecarboxylic acid, 1-ethyl-1,4-dihydro-7,8-dimethyl-4-oxo-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including antimicrobial properties, anticancer potential, and other therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : Ethyl 1-ethyl-1,4-dihydro-7,8-dimethyl-4-oxoquinoline-3-carboxylate
  • Molecular Formula : C₁₉H₁₈N₂O₃
  • Molecular Weight : 322.36 g/mol

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study synthesized a series of 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids and tested their efficacy against various microorganisms. The results demonstrated that certain derivatives showed potent activity against Staphylococcus aureus and other gram-negative bacteria, suggesting that modifications to the quinoline structure can enhance antimicrobial effectiveness .

CompoundActivity AgainstReference
1-Methoxy derivativeGram-negative bacteria
1-Ethyl derivativeStaphylococcus aureus

Anticancer Potential

Quinoline derivatives have also been investigated for their anticancer properties. A notable study highlighted the ability of certain quinoline compounds to inhibit DNA synthesis in cancer cells. Specifically, derivatives were shown to induce cytotoxicity against various cancer cell lines, including breast cancer and non-small-cell lung cancer (NSCLC) cells. The mechanism of action often involves the disruption of DNA integrity within tumor cells .

Study on Autoimmune Disorders

A significant case study involved the evaluation of 3-quinolinecarboxamide derivatives for their effects on autoimmune disorders in mice. The lead compound demonstrated a dose-dependent inhibition of disease progression in an experimental autoimmune encephalomyelitis model. The study provided insights into the structure-activity relationship (SAR) of these compounds and their potential therapeutic applications .

CompoundDose (mg/kg/day)Effectiveness (%)Reference
Roquinimex25~90% inhibition
Other derivativesVariedVaried

The biological activity of 3-quinolinecarboxylic acid derivatives can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many quinolines act by inhibiting key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • DNA Interaction : Compounds often intercalate with DNA, disrupting replication and transcription processes.
  • Modulation of Immune Response : Certain derivatives can modulate immune pathways, providing potential benefits in autoimmune conditions.

Properties

CAS No.

53164-37-7

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

1-ethyl-7,8-dimethyl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C14H15NO3/c1-4-15-7-11(14(17)18)13(16)10-6-5-8(2)9(3)12(10)15/h5-7H,4H2,1-3H3,(H,17,18)

InChI Key

JIFGQIIVIYHKJH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1C(=C(C=C2)C)C)C(=O)O

Origin of Product

United States

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